Stilbostat Does Not Interfere with Estradiol Receptor Binding, Unlike DES or Estradiol‑Based Conjugates
In a direct in vitro comparison using rat uterus tissue, human breast tumor tissue, and experimentally induced mammary tumor tissue, Stilbostat at relevant concentrations produced no measurable interference with estradiol binding capacity, indicating a complete absence of estrogen receptor engagement [1]. This differentiates Stilbostat from the free estrogen diethylstilbestrol (DES), which is known to compete for estrogen receptor binding [1].
| Evidence Dimension | Effect on estradiol binding capacity in target tissues |
|---|---|
| Target Compound Data | No influence (0% inhibition of estradiol binding) |
| Comparator Or Baseline | Diethylstilbestrol (DES) — known to compete for estrogen receptor binding (quantitative % inhibition not reported in the same study, but established pharmacology) |
| Quantified Difference | 0% inhibition (Stilbostat) vs. positive competition (DES); qualitative difference confirmed in three tissue types |
| Conditions | In vitro binding assay using rat uterus, human breast tumor, and experimentally induced mammary tumor tissues (Görlich & Heise, 1976) |
Why This Matters
Procurement of Stilbostat rather than DES is essential for experiments requiring alkylating activity without confounding estrogenic signaling.
- [1] Görlich M, Heise E. Contribution to the mechanism of Stilbostat action. Neoplasma. 1976;23(4):363‑9. PMID: 1004653. View Source
